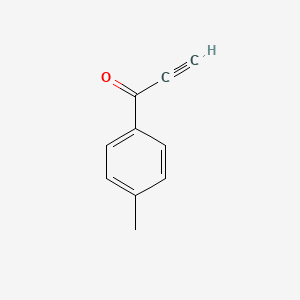

1-(4-Methylphenyl)prop-2-yn-1-one

描述

Historical Context and Evolution of Alkynone Chemistry

The chemistry of alkynones, also known as ynones, dates back to the late 19th and early 20th centuries with the pioneering work on the Favorskii reaction. However, it is in recent decades that their synthetic potential has been more fully realized. The development of new and efficient methods for their synthesis, particularly transition metal-catalyzed cross-coupling reactions, has been a major driver of their increased use. These advancements have transformed alkynones from chemical curiosities into readily accessible and highly valuable synthetic intermediates.

Significance of Alkynone Scaffolds as Versatile Synthons

The synthetic utility of alkynone scaffolds lies in their trifunctional nature, possessing an electrophilic carbonyl carbon, an electrophilic β-alkynyl carbon, and a nucleophilic α-alkynyl carbon (after deprotonation). This allows them to participate in a wide array of chemical transformations. They are key precursors for the synthesis of a diverse range of heterocyclic compounds such as pyrazoles, isoxazoles, and pyridines. bohrium.com Furthermore, alkynones readily undergo Michael additions, cycloadditions, and various coupling reactions, making them indispensable tools for carbon-carbon and carbon-heteroatom bond formation. metu.edu.trnsf.gov

Strategic Importance of 1-(4-Methylphenyl)prop-2-yn-1-one within the Aryl Alkynone Class

Within the broad class of aryl alkynones, this compound has garnered significant attention due to its specific reactivity and utility in the synthesis of valuable organic molecules. The presence of the tolyl group, an aryl group derived from toluene (B28343), influences the electronic properties of the alkynone system and can provide a site for further functionalization. wikipedia.org This compound serves as a crucial starting material in various synthetic sequences. For instance, it is a key reactant in the synthesis of substituted pyrroles and 1,4-thiazepine derivatives. metu.edu.tr It also participates in three-component reactions to form highly functionalized tetrasubstituted alkenes. acs.org

Below is a table summarizing some of the key reactions and products involving this compound and its derivatives.

| Reactant(s) | Reagents/Conditions | Product Type | Ref. |

| 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one, Sodium Benzenesulfinate | Iodine, Ethyl Acetate/Water | (E)-3-Iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one | acs.org |

| 1-Iodo-2-(4-methylphenyl)-ethyne, 2-Oxo-2-phenylacetic acid | BF3·Et2O, Toluene | 3-Phenyl-4-iodo-5-(4-methylphenyl)-5-hydroxyfuran-2(5H)-one | rsc.org |

| 1-(p-Tolyl)ethynone | Propargylamine (B41283) | (Z)-1-Phenyl-3-(prop-2-yn-1-ylamino)-3-(p-tolyl)prop-2-en-1-one | metu.edu.tr |

| 1-(p-Tolyl)prop-2-yn-1-one, 1-Ethynyl-4-methoxybenzene | Palladium Catalyst | 3-(4-Methoxyphenyl)-1-(p-tolyl)prop-2-yn-1-one | psu.edu |

Emerging Research Directions in Alkynone Synthesis and Reactivity

The field of alkynone chemistry is continually evolving, with several exciting research directions emerging. One significant trend is the development of more sustainable and environmentally friendly synthetic methods, including metal-free synthesis and photocatalytic reactions. bohrium.com There is also a growing interest in the application of alkynones in dynamic covalent chemistry, such as in the formation of self-healing hydrogels through reversible thiol-alkynone additions. acs.org Furthermore, the use of alkynones in the synthesis of novel materials and as probes in chemical biology is an area of active investigation. nih.gov The intramolecular cyclization of alkynones catalyzed by transition metals like nickel is also a burgeoning field for creating complex cyclic compounds. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIBTURITHWFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 4 Methylphenyl Prop 2 Yn 1 One and Its Derivatives

General Synthetic Routes for Alkynones

Several robust methods have been developed for the synthesis of alkynones, also known as ynones. These routes typically involve the formation of the key carbon-carbon bond between the carbonyl group and the alkyne moiety.

Oxidation of Propargylic Alcohols

A primary route to alkynones involves the oxidation of the corresponding secondary propargylic alcohols. sci-hub.se Propargylic alcohols are readily accessible precursors that can be synthesized from a variety of functional groups, making this a versatile approach. rsc.org The oxidation converts the alcohol functionality into a ketone while preserving the carbon-carbon triple bond.

A variety of oxidizing agents and catalytic systems have been employed for this transformation. Modern methods often focus on environmentally benign and efficient catalytic systems that use clean oxidants like molecular oxygen. For instance, a practical and effective method utilizes a catalytic system composed of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. thieme-connect.comorganic-chemistry.org This system facilitates the aerobic oxidation of various propargylic alcohols to the corresponding α,β-unsaturated alkynals or alkynones in good to excellent yields under mild conditions. organic-chemistry.org The protocol is noted for its applicability to both laboratory-scale synthesis and potential industrial production due to its use of inexpensive and readily available reagents. thieme-connect.com

Reactions of Acyl Halides or Equivalents with Terminal Alkynes

The coupling of acyl chlorides with terminal alkynes is a widely used and direct method for synthesizing ynones. This reaction is typically catalyzed by transition metals, most commonly palladium. nih.govacs.org The process, often referred to as acyl Sonogashira coupling, can be performed under copper-cocatalyzed or copper-free conditions. acs.org

In the traditional Sonogashira reaction, a palladium complex catalyzes the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For the synthesis of ynones, this is adapted to use an acyl chloride instead of an aryl halide. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) (TEA), which also serves as the solvent in some protocols. nih.gov While copper(I) salts are often used as co-catalysts to facilitate the formation of a copper acetylide intermediate, their presence can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). sci-hub.se Consequently, numerous copper-free methods have been developed. acs.orgrsc.org These often employ specialized palladium catalysts, such as phosphane-free oxime-derived palladacycles, which have shown high efficiency even at very low catalyst loadings. nih.govacs.org

Recent advancements have also demonstrated the direct use of carboxylic acids as the acyl source, coupling them with terminal alkynes through a Pd/Cu cooperative catalytic system. acs.org This method avoids the need to first prepare the acyl chloride, offering a more atom-economical route to internal and sila-ynones with high chemoselectivity and broad functional group tolerance. acs.org

Table 1: Catalytic Systems for Ynone Synthesis from Acyl Halides and Terminal Alkynes

| Catalyst System | Acyl Source | Alkyne | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Oxime-derived palladacycle (10-3 mol% Pd), TEA | Benzoyl chloride | Phenylacetylene | Toluene, 110 °C | Good | nih.govacs.org |

| Pd(OAc)2, TEA | Benzoyl chloride | 1-Octyne | Toluene, rt | Good | acs.org |

| Polystyrene-supported Pd(0) complex (1 mol%), Et3N | p-Methylbenzoyl chloride | Phenylacetylene | Solvent-free, rt | 98% | thieme-connect.com |

| Supported copper nanoparticles | Various acyl chlorides | Various terminal alkynes | Palladium-, ligand-, and solvent-free | High | rsc.org |

| Pd/Cu catalysis, 2-chloroimidazolium chloride (activator) | Carboxylic acids | Terminal alkynes | - | Good to High | acs.org |

Metal-Catalyzed C-H Activation in Aldehyde Carbonylation

A more advanced and atom-economical approach to carbonyl compounds involves the metal-catalyzed carbonylation via C-H bond activation. sioc-journal.cn This strategy avoids the pre-functionalization of starting materials, such as the conversion of hydrocarbons to halides. In the context of ketone synthesis, this can involve the coupling of an aldehyde's C-H bond with another molecule. While the direct carbonylative coupling of aldehydes with alkynes to form ynones is a specialized area, the principles of C-H activation are central to modern carbonylative transformations. beilstein-journals.org

For instance, dual catalytic systems that merge palladium-catalyzed C-H activation with photoredox catalysis have been developed for the acylation of C(sp²)–H bonds. beilstein-journals.org In one example, acetanilide (B955) derivatives were acylated at the ortho-position using α-ketoacids as the coupling partners, demonstrating the potential to form new acyl bonds via C-H functionalization. beilstein-journals.org Similarly, the carbonylation of enamides to synthesize 1,3-oxazin-6-ones has been achieved by combining palladium and photoredox catalysis under an air atmosphere. beilstein-journals.org These methods highlight the potential of C-H activation strategies to construct complex carbonyl-containing molecules, representing a frontier in the synthesis of ketones and their derivatives.

Palladium-Catalyzed Carbonylative Sonogashira Coupling Strategies

The palladium-catalyzed carbonylative Sonogashira coupling is a powerful three-component reaction that brings together an aryl halide, a terminal alkyne, and carbon monoxide (CO) to form an aryl alkynyl ketone. nih.govbohrium.com This reaction is a highly efficient method for constructing the 1-(4-methylphenyl)prop-2-yn-1-one framework from precursors like 4-iodotoluene, propyne (B1212725) (or a suitable equivalent), and a carbon monoxide source.

Mechanistic Investigations of Carbonylative Sonogashira Reactions

The mechanism of the carbonylative Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and, in many cases, a copper cycle. sci-hub.se

The process is initiated within the palladium cycle :

Oxidative Addition : A low-valent Pd(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition with the aryl halide (e.g., 4-iodotoluene) to form an arylpalladium(II) complex (Ar-Pd-X). acs.orgccspublishing.org.cn

CO Insertion : Carbon monoxide, present in the reaction mixture, coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-aryl bond. This step forms a key acylpalladium(II) intermediate (ArCO-Pd-X). acs.orgccspublishing.org.cn

Transmetalation : The terminal alkyne is activated, typically by the copper co-catalyst in the copper cycle , forming a copper acetylide species. This copper acetylide then transfers the alkynyl group to the acylpalladium(II) complex in a transmetalation step, displacing the halide and forming an acyl-alkynyl-palladium(II) complex (ArCO-Pd-C≡CR). sci-hub.se In copper-free systems, the alkyne is thought to coordinate directly to the palladium center, followed by deprotonation by the base. acs.org

Reductive Elimination : The final step is the reductive elimination from the acyl-alkynyl-palladium(II) complex, which releases the final ynone product (Ar-CO-C≡CR) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

This mechanistic pathway allows for the controlled and efficient one-pot synthesis of complex ynones from simple starting materials. bohrium.com

Utilization of Diverse Carbon Monoxide Sources (e.g., Mo(CO)₆, CHCl₃)

While highly effective, carbonylative reactions traditionally require the handling of gaseous carbon monoxide, which is toxic and requires specialized equipment. sioc-journal.cnresearchgate.net To circumvent these challenges, significant research has focused on developing CO surrogates—stable, solid, or liquid compounds that release CO in situ.

Molybdenum Hexacarbonyl (Mo(CO)₆)

Molybdenum hexacarbonyl (Mo(CO)₆) is a stable, solid, and easily handled alternative to gaseous CO. arkat-usa.org It can be used in palladium-catalyzed carbonylative coupling reactions, where it serves as an efficient source of carbon monoxide under relatively mild conditions. rsc.orgd-nb.info For example, Mo(CO)₆ has been successfully employed in the carbonylative synthesis of amidoglucals and glucal esters, demonstrating its utility in complex molecule synthesis without the need for a CO gas cylinder. rsc.org The release of CO from Mo(CO)₆ can be triggered under the reaction conditions, often facilitated by the palladium catalyst or other reagents, making it a convenient choice for laboratory settings. arkat-usa.orgd-nb.info

Chloroform (B151607) (CHCl₃)

Chloroform (CHCl₃) has emerged as a practical and inexpensive liquid source of carbon monoxide. researchgate.netacs.org In the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or cesium hydroxide (CsOH·H₂O), chloroform undergoes decomposition to generate dichlorocarbene, which can then serve as a CO precursor in palladium-catalyzed carbonylative couplings. researchgate.netacs.org This method has been successfully applied to the synthesis of ynones via a carbonylative Sonogashira reaction, coupling aryl iodides with terminal alkynes. researchgate.net The protocol is valued for its operational simplicity and tolerance of various functional groups under mild conditions, even proving effective in the late-stage modification of complex natural products. researchgate.net

Table 2: Carbonylative Sonogashira Coupling Using CO Surrogates

| CO Source | Aryl Halide | Alkyne | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Mo(CO)6 | 2-Iodoglucal derivative | (Amine or Alcohol nucleophile) | PdCl2, ligand-free | Good to High | rsc.org |

| Mo(CO)6 | Aryl Iodides | (Amine or Alcohol nucleophile) | Pd-catalyzed, mechanochemical (ball milling) | - | d-nb.info |

| CHCl3 | Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2, CuI, CsOH·H2O, 1,4-dioxane, 80 °C | 91% | researchgate.net |

| CHCl3 | 4-Iodotoluene | Phenylacetylene | Pd(PPh3)2Cl2, CuI, CsOH·H2O, 1,4-dioxane, 80 °C | 85% | researchgate.net |

| CHCl3 | Aryl Halides | Arylboronic acids (Suzuki type) | Pd-catalyzed, KOH | Moderate to Good | acs.org |

Substrate Scope and Functional Group Tolerance in Aryl Alkynone Synthesis

The synthesis of aryl alkynones, including this compound, has been explored through various methods, each with its own substrate scope and tolerance for different functional groups.

A general and efficient method for the synthesis of ynones involves the carbonylative Sonogashira coupling of terminal alkynes with aryl iodides. researchgate.net This reaction, which can be performed under atmospheric pressure of carbon monoxide using a palladium-metal-organic framework (MOF) as a catalyst, demonstrates a broad substrate scope. researchgate.net It is effective for a variety of terminal alkynes and aryl iodides, producing the corresponding aryl α,β-alkynyl ketones in good to excellent yields. researchgate.net

Another approach involves a three-component reaction of alkynone o-methyloximes, elemental selenium, and boronic acids. acs.org This method tolerates a range of functional groups on the aryl ring of the alkynone, including methyl, trifluoromethyl, chloro, and ester groups, leading to the formation of 4-organoselenylisoxazoles in yields ranging from 40% to 93%. acs.org Both electron-rich and electron-withdrawing groups on the arylboronic acid are also well-tolerated. acs.org

Furthermore, the synthesis of functionalized tetrasubstituted alkenes can be achieved through a three-component reaction of alkynes, iodine, and sodium sulfinates. acs.org This metal-free approach works well with various substituted acetylenic ketones, where the R¹ group can be a phenyl, p-tolyl, p-methoxyphenyl, p-fluorophenyl, or p-chlorophenyl group, yielding β-iodo-α-sulfonyl vinyl ketones in 76% to 91% yields. acs.org

The table below summarizes the substrate scope for the synthesis of various derivatives related to aryl alkynones.

| Reactant 1 (Aryl Alkynone Derivative) | Reactant 2 | Product | Yield (%) | Reference |

| Alkynone o-methyloximes (with R¹ = methyl, trifluoromethyl, chloro, ester) | Arylboronic acids (with electron-rich or electron-withdrawing groups) | 4-Organoselenylisoxazoles | 40-93 | acs.org |

| Acetylenic ketones (with R¹ = phenyl, p-tolyl, p-methoxyphenyl, p-fluorophenyl, p-chlorophenyl) | Sodium sulfinates | β-Iodo-α-sulfonyl vinyl ketones | 76-91 | acs.org |

| Terminal alkynes | Aryl iodides | Aryl α,β-alkynyl ketones | Good to excellent | researchgate.net |

Application in Natural Product Modification

The structural motif of this compound and related aryl alkynones has been incorporated into the modification of natural products to create novel bioactive compounds. The versatile reactivity of the ynone functionality allows for its integration with various natural product scaffolds, leading to derivatives with enhanced or new biological activities. tandfonline.com

Chalcones, which are natural products with a 1,3-diphenyl-2-propen-1-one framework, serve as a basis for the synthesis of new derivatives. tandfonline.com By incorporating a 1,2,3-triazole ring, which can be formed from an alkyne precursor, researchers have synthesized chalcone (B49325) conjugates with antiproliferative activities. tandfonline.com

Dehydroabietic acid, a natural resin acid, has also been modified using the click reaction with alkyne-containing moieties to produce 1,2,3-triazole-tethered derivatives. tandfonline.com These new compounds have shown antiproliferative activity against various cancer cell lines. tandfonline.com

Similarly, apigenin, a naturally occurring flavonoid, has been functionalized with triazole rings to create analogs with potent antitumor activity. tandfonline.com The synthesis of these analogs often involves the reaction of a propargylated natural product with an azide (B81097), highlighting the utility of the alkyne group in natural product modification.

Alternative and Specialized Synthetic Pathways

Beyond traditional methods, several alternative and specialized pathways have been developed for the synthesis of this compound and its derivatives.

Synthesis from α-Keto Acids and 1-Iodoalkynes

A novel, one-pot, two-step synthesis of ynones has been developed using α-keto acids and 1-iodoalkynes as starting materials. tsinghua.edu.cn This method involves a cycloaddition reaction followed by a ring-opening reaction. tsinghua.edu.cn The process is notable for being transition-metal-free and for its ability to keep the iodine atom on a C(sp²) carbon intact. tsinghua.edu.cn In this reaction, the α-keto acid becomes part of the triple bond in the final ynone product. tsinghua.edu.cn For example, 1-(4-methylphenyl)but-2-yn-1-one has been synthesized with a 66% yield using this method. rsc.org

Transition Metal-Free Approaches

Transition-metal-free methods for the synthesis of aryl alkynones and their derivatives offer advantages in terms of cost and environmental impact. The aforementioned synthesis from α-keto acids and 1-iodoalkynes is a prime example of a transition-metal-free pathway. tsinghua.edu.cn

Another metal-free approach is the three-component reaction of acetylenic ketones, iodine, and sodium sulfinates to produce functionalized tetrasubstituted alkenes. acs.org This reaction proceeds efficiently without the need for a metal catalyst. acs.org

Synthesis of Related Propargyl-Functionalized Compounds

The propargyl group, which is a key feature of this compound, is also present in a variety of other functionalized compounds. The synthesis of these related molecules often involves the introduction of a propargyl moiety.

Hydrazines: Propargyl-functionalized hydrazines can be synthesized through various methods, often involving the reaction of a hydrazine (B178648) derivative with a propargyl-containing electrophile. These compounds are precursors to various heterocyclic systems. metu.edu.trlongdom.org

Phthalazinones: 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one has been synthesized by reacting 4-(4-methylphenyl)phthalazin-1-ol with propargyl bromide in the presence of anhydrous potassium carbonate. nih.gov The starting phthalazin-1-ol can be prepared from 2-(4-methylbenzoyl)benzoic acid. nih.gov

Piperidinone Oximes: A series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes have been synthesized from the corresponding 2,6-diarylpiperidin-4-one oximes and propargyl bromide. researchgate.net These compounds have been characterized by various spectral techniques and computational calculations. researchgate.net

Regioselective and Stereoselective Synthesis of Alkynone Analogs

The development of regioselective and stereoselective methods for the synthesis of analogs of this compound is crucial for accessing specific isomers with desired biological activities.

A switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed through the reaction of pyrazoles with conjugated carbonyl alkynes. mdpi.com The stereoselectivity of this reaction can be controlled by the presence or absence of a silver carbonate catalyst, allowing for the selective formation of either the E or Z isomer with good yields and high stereoselectivity. mdpi.com

Furthermore, the indium-mediated coupling of aldehydes with prop-2-ynyl bromides can proceed regioselectively to yield either homoprop-2-ynyl alcohols or allenylic alcohols, depending on the substituent on the prop-2-ynyl bromide. researchgate.net This allows for the controlled synthesis of different alkyne-containing alcohol isomers.

Control of Regioisomer Formation in Alkyne Functionalization

The functionalization of the alkyne in this compound and related ynones is a powerful tool for constructing complex molecular architectures. However, the presence of two reactive electrophilic sites (the carbonyl carbon and the β-alkynyl carbon) and the unsymmetrical nature of the triple bond in its derivatives can lead to the formation of multiple regioisomers. Consequently, achieving control over regioselectivity is a critical challenge and a primary focus of synthetic strategy.

One common reaction is the conjugate addition of nucleophiles. For instance, the addition of propargylamine (B41283) to α,β-alkynic ketones proceeds to yield N-propargylic β-enaminones, which are valuable intermediates for synthesizing pyrrole (B145914) and 1,4-thiazepine derivatives. metu.edu.tr

Cycloaddition reactions are also prominent in the functionalization of ynones. The [3+2] cycloaddition of nitrones to alkynes is a key method for synthesizing isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles, which are scaffolds in many biologically active compounds. A theoretical study using Molecular Electron Density Theory (MEDT) on the reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide highlighted the factors governing regioselectivity. The analysis revealed that the reaction proceeds through two pairs of stereo- and regioisomeric pathways. The global electron density transfer (GEDT) during the transition states was identified as a key factor influencing the reaction's polar character and, ultimately, the preferred regioisomeric outcome. mdpi.com

Another strategy involves multicomponent reactions. For example, a three-component reaction of alkynone O-methyloximes, elemental selenium, and arylboronic acids has been developed to produce 4-organoselenylisoxazoles. In this process, various substituents on the ynone's aryl group, such as methyl, chloro, and trifluoromethyl, were well-tolerated, demonstrating the method's versatility. The reaction proceeds via a proposed mechanism involving a selenium-centered radical intermediate, with the regiochemical outcome dictated by the subsequent cyclization pathway. acs.org

The versatility of ynones is further demonstrated in their use for building polycyclic systems. For example, β-(2-aminophenyl)-α,β-ynones can be reacted with cyclic ketones to generate quinoline (B57606) derivatives, showcasing a valuable method for creating diverse polycyclic quinolines from simple starting materials. univaq.it

Below is a table summarizing different functionalization reactions and the resulting products, highlighting the control of regiochemistry.

| Starting Ynone Derivative | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one | Propargylamine | - | (Z)-1-Phenyl-3-(prop-2-yn-1-ylamino)-3-(p-tolyl)prop-2-en-1-one | metu.edu.tr |

| Alkynone O-methyloximes | Arylboronic acid, Selenium | AgNO₂, DMSO, 120 °C | 4-Organoselenylisoxazoles | acs.org |

| β-(2-Aminophenyl)-α,β-ynones | Cyclic ketones | Refluxing ethanol | Polycyclic quinolines | univaq.it |

| 1-(p-Tolyl)prop-2-yn-1-one | Cyclohexanone | - | 3-(1-Hydroxycyclohexyl)-1-(p-tolyl)prop-2-yn-1-one | royalsocietypublishing.org |

Enantioselective Synthesis of Chiral Alkynone Derivatives

The development of enantioselective methods to synthesize chiral derivatives from alkynones is of great importance, as these products are often key intermediates for pharmaceuticals and other biologically active molecules. georgiasouthern.edu Strategies typically involve the asymmetric reduction of the ketone or the asymmetric functionalization of the alkyne moiety, often employing chiral catalysts.

One major approach is the enzyme-catalyzed enantioselective reduction of the prochiral ketone in alkynones. Research into the catalytic activity of novel alcohol dehydrogenases has shown promise for the enantioselective reduction of para-phenyl substituted alkynones. While terminal alkynones like this compound proved to be too unstable for enzymatic reduction under the studied conditions, non-terminal acetylenic ketones were successfully reduced. For example, the reduction of 1-(4-methoxyphenyl)hex-3-yn-one yielded the corresponding alcohol with very high enantiomeric excess (>99% ee). georgiasouthern.edu This highlights the potential of biocatalysis for creating chiral propargylic alcohols from suitably substituted alkynone precursors. georgiasouthern.edu

Transition metal-catalyzed reactions are another cornerstone of enantioselective synthesis in this area. Rhodium-catalyzed asymmetric hydrofunctionalization of internal alkynes has been used to efficiently synthesize benzofused seven-membered heterocycles like 1,4-benzodiazepines (1,4-BZDs). The asymmetric hydroamination of (aminomethyl)anilines with internal alkynes yielded 3-vinyl-1,4-BZDs with excellent enantioselectivities. acs.orgnih.gov

Similarly, chiral copper–pybox complexes have been shown to be effective catalysts for the intramolecular propargylic amination of propargylic acetates. This method provides optically active 1-ethynyl-isoindolines with high enantiomeric excess (up to 98% ee). rsc.org The reaction involves the formation of a chiral copper complex that orchestrates the cyclization to produce the nitrogen-containing heterocycle with a newly formed stereocenter. rsc.org

Gold(I) catalysis has also been employed in the asymmetric synthesis of complex chiral structures from alkyne precursors. A gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes was developed to synthesize azepine-fused cyclobutanes. DFT calculations revealed that the chirality is established in the initial cyclopropanation step and is effectively transferred through a series of rearrangements to the final product, overcoming the potential loss of chiral information. pku.edu.cn

| Reaction Type | Substrate Type | Catalyst/Reagent | Chiral Product | Enantiomeric Excess (ee) | Ref |

| Biocatalytic Reduction | 1-(4-Methoxyphenyl)hex-3-yn-1-one | Alcohol dehydrogenase | Chiral alcohol | >99% | georgiasouthern.edu |

| Intramolecular Amination | Propargylic acetates with amino groups | Chiral copper–pybox complexes | 1-Ethynyl-isoindolines | Up to 98% | rsc.org |

| Asymmetric Hydroamination | (Aminomethyl)anilines and internal alkynes | Rhodium/(R)-DTBM-Segphos | 3-Vinyl-1,4-benzodiazepines | High | acs.orgnih.gov |

| Cyclization/Rearrangement | 1,6-Yne-methylenecyclopropanes | Gold(I)/Chiral Ligand | Azepine-fused cyclobutanes | Up to 84% | pku.edu.cn |

Chemical Reactivity and Mechanistic Transformations of 1 4 Methylphenyl Prop 2 Yn 1 One

Reactions Involving the Alkyne Moiety

The presence of a terminal alkyne group in 1-(4-methylphenyl)prop-2-yn-1-one makes it a versatile substrate for a variety of addition reactions.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of aryl alkynones is a key feature for participating in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne to form a 1,2,3-triazole ring. google.com This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and specificity, affording 1,4-regioisomers as the sole products. google.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) involves the in-situ formation of a copper-acetylide species which then reacts with an azide. google.com This methodology has been utilized in the synthesis of various triazole-containing compounds. For instance, the reaction of 1,4-di(prop-2-yn-1-yl)piperazine with various azides using a click chemistry approach yields dimeric 1,2,3-triazoles. researchgate.net Similarly, one-pot, three-component reactions involving an alkyl halide, sodium azide, and a terminal alkyne like this compound can efficiently produce triazole derivatives. sci-hub.se These reactions highlight the utility of the alkyne moiety in constructing complex heterocyclic systems. researchgate.netsci-hub.se

Hydration and Related Additions

The alkyne group can undergo hydration, which typically follows Markovnikov's rule, to yield a ketone. Gold(I) catalysis has been shown to be effective for the stereoselective hydrofluorination of electron-deficient alkynes, producing (Z)-vinyl fluorides with high diastereoselectivity. escholarship.org

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is susceptible to attack by nucleophiles and can be reduced to the corresponding alcohol.

Nucleophilic Additions

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition. For example, the addition of TMS-ethynyl magnesium bromide to 4-methylbenzaldehyde, a related carbonyl compound, proceeds with good yield to form the corresponding alcohol. unt.edu This type of reaction is fundamental in extending the carbon skeleton and introducing new functional groups.

A tandem process involving the nucleophilic addition of a tin acetylide to an aldehyde, followed by an Oppenauer-type oxidation of the resulting tin alcoholate, provides a one-pot method for synthesizing acetylenic ketones. rsc.org

Reductions (e.g., Enzymatic Bioreductions to Propargylic Alcohols)

The ketone functionality of aryl alkynones can be stereoselectively reduced to form chiral propargylic alcohols, which are valuable building blocks in organic synthesis. researchgate.net Enzymatic bioreductions offer a green and efficient method for this transformation. For example, alcohol dehydrogenases (ADHs) can be used for the enantioselective reduction of ynones. Specifically, (R)-selective ADH from Lactobacillus kefir and (S)-selective ADH from Thermoanaerobacter brokii can produce the corresponding enantiomerically pure propargylic alcohols. researchgate.net

A one-pot, two-step cascade reaction has been developed where a peroxygenase first oxidizes a racemic propargylic alcohol to the corresponding ketone, which is then asymmetrically reduced by an ADH to yield an enantioenriched alcohol. researchgate.net Furthermore, a ruthenium-prolinamide catalytic system has been successfully employed in the one-pot synthesis of optically active β-triazolylethanols through the asymmetric transfer hydrogenation of in-situ generated ketones. acs.org

Cascade and Annulation Reactions of Aryl Alkynones

The dual functionality of aryl alkynones, possessing both an alkyne and a ketone group, allows them to participate in cascade and annulation reactions to construct complex polycyclic structures. These reactions often involve a sequence of intramolecular events, leading to the formation of multiple rings in a single synthetic operation.

Palladium-catalyzed cascade reactions are particularly useful in this context. For instance, a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates can be used to synthesize substituted 1,4-benzodiazepines. mdpi.com Another example is the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids to produce 1,2-dihydroisoquinolines. nih.gov Cationic palladium(II) catalysts can also initiate a cascade cyclization of alkyne-tethered carbonyl compounds, triggered by the intramolecular oxypalladation of the alkyne, to synthesize cyclohexane-fused isocoumarins. researchgate.net

Electrophilic and Radical Reactivity

The electron-deficient alkyne in this compound is susceptible to electrophilic attack. The formation of a halirenium ion from a triple bond upon reaction with a halogen source is a key step in many cyclofunctionalizations. biointerfaceresearch.com

A notable example is the three-component reaction of a related ynone, 3-phenyl-1-(p-tolyl)prop-2-yn-1-one, with iodine and sodium sulfinates. This reaction proceeds via an electrophilic addition mechanism to yield highly functionalized tetrasubstituted alkenes. nih.gov The reaction between 3-phenyl-1-(p-tolyl)prop-2-yn-1-one (1a), sodium p-toluenesulfinate (2b), and iodine affords (E)-3-iodo-3-phenyl-1-(4-tolyl)-2-tosylprop-2-en-1-one (3b) in good yield. nih.gov

| Entry | Ynone Substrate | Sulfinate Reagent | Product | Yield (%) |

| 1 | 3-phenyl-1-(p-tolyl)prop-2-yn-1-one | Sodium benzenesulfinate | (E)-3-iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)prop-2-en-1-one | 12 |

| 2 | 3-phenyl-1-(p-tolyl)prop-2-yn-1-one | Sodium p-toluenesulfinate | (E)-3-iodo-3-phenyl-1-(4-tolyl)-2-tosylprop-2-en-1-one | 78 |

| 3 | 3-phenyl-1-(p-tolyl)prop-2-yn-1-one | Sodium methanesulfinate | (E)-3-iodo-2-(methylsulfonyl)-3-phenyl-1-(4-tolyl)prop-2-en-1-one | 77 |

Table 1: Electrophilic Addition of Iodine and Sulfinates to 3-phenyl-1-(p-tolyl)prop-2-yn-1-one. nih.gov

The alkynone system is also reactive towards radical species. Sulfinic acids, for example, can act as sulfonyl radical precursors under visible light irradiation, which can then participate in addition and cyclization reactions with enynol systems. researchgate.net

A K₂S₂O₈-promoted oxidative C-C triple bond cleavage and esterification of 3-phenyl-1-(p-tolyl)prop-2-yn-1-one has been reported, which proceeds under metal-free conditions. rsc.org This transformation likely involves radical intermediates generated from the persulfate oxidant. rsc.org Another example is the multicomponent tandem reaction involving an Atom Transfer Radical Addition (ATRA) of CBr₄ to an enamine derivative of a p-tolyl ketone, followed by elimination and nucleophilic substitution to produce gem-dibromo compounds. acs.org

Derivatization and Functional Group Interconversions

This compound can be readily derivatized through transformations of its ketone and alkyne functionalities.

Computational and Theoretical Chemistry Studies on Alkynones

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For 1-(4-Methylphenyl)prop-2-yn-1-one, these calculations can reveal details about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to model a wide range of molecules, providing a good balance between accuracy and computational cost.

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the molecular structure of this compound can be fully optimized. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For similar compounds, DFT has been shown to produce geometrical parameters that are in good agreement with experimental data obtained from X-ray crystallography.

Vibrational Analysis: Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 1: Illustrative Optimized Geometrical Parameters for an Alkynone Structure (Data is hypothetical for this compound and based on general knowledge of similar structures)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | ~ 1.20 Å |

| C=O | ~ 1.23 Å | |

| C-C (phenyl-carbonyl) | ~ 1.48 Å | |

| C-H (alkynyl) | ~ 1.06 Å | |

| Bond Angle | C-C-C (alkynyl) | ~ 178° |

| C-C=O (carbonyl) | ~ 120° | |

| Dihedral Angle | Phenyl-Carbonyl | ~ 0-20° |

Note: This table is for illustrative purposes to show the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Band Gap Determination)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO and LUMO: The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The spatial distribution of these orbitals in this compound can be visualized to predict the most likely sites for nucleophilic and electrophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies (Data is hypothetical for this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This table illustrates the type of data generated from FMO analysis. The actual values for this compound would be determined through specific quantum chemical calculations.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential.

The ESP surface is a valuable tool for predicting the reactive behavior of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would likely be associated with the oxygen atom of the carbonyl group and the triple bond of the alkynyl group. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. These are often found around the hydrogen atoms. The ESP surface provides a comprehensive picture of the molecule's charge distribution and its potential interaction with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule, which can be particularly useful for complex structures. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets.

Computational IR and Raman Spectra Simulation

As mentioned in the vibrational analysis section, DFT calculations can simulate the infrared (IR) and Raman spectra of a molecule. These simulations are based on the calculated vibrational frequencies and their corresponding intensities.

The simulated IR spectrum provides information about the vibrational modes that involve a change in the molecular dipole moment, while the simulated Raman spectrum provides information about modes that involve a change in the molecule's polarizability. By comparing the computed spectra with experimental data, a detailed assignment of the observed vibrational bands can be achieved. This can help in identifying characteristic functional groups and understanding the vibrational properties of this compound.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Data is hypothetical for this compound)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡C stretch | Alkynyl | ~ 2100 |

| C=O stretch | Carbonyl | ~ 1650 |

| C-H stretch (alkynyl) | Alkynyl | ~ 3300 |

| C-H stretch (aromatic) | Phenyl | ~ 3050 |

| C-C stretch (aromatic) | Phenyl | ~ 1600 |

Note: This table provides an example of the kind of data that can be obtained from computational vibrational analysis. The actual wavenumbers for this compound would need to be calculated specifically for the molecule.

Investigation of Nonlinear Optical (NLO) Properties

The unique electronic structure of alkynones, characterized by a π-conjugated system involving a carbonyl group and a carbon-carbon triple bond, makes them promising candidates for nonlinear optical (NLO) materials. Computational quantum chemistry allows for the prediction and analysis of the NLO response of these molecules.

The NLO response of a molecule is fundamentally linked to how its charge distribution is affected by an external electric field. Key parameters describing this response are the dipole moment (μ) and polarizability (α). Density Functional Theory (DFT) is a widely used computational method to calculate these properties.

For a molecule to exhibit NLO activity, it often needs an asymmetric charge distribution, leading to a significant dipole moment. The polarizability, α, describes the linear response of the electron cloud to an electric field, representing the ease with which the electron density can be distorted. In computational studies, these parameters are typically calculated for the ground state geometry of the molecule. While specific DFT calculations for this compound are not widely published, studies on analogous aromatic ketones and conjugated systems provide insight. For instance, DFT calculations on similar push-pull systems, where electron-donating and electron-withdrawing groups are connected by a π-bridge, have shown that strategic substitution can significantly enhance these properties. The 4-methylphenyl group in the target compound acts as a mild electron-donating group, which, combined with the electron-withdrawing propynone moiety, establishes a basis for NLO activity.

Below is a representative table of calculated dipole moments and polarizabilities for a similar aromatic ketone, (4-methylphenyl)(4-methylpiperidin-1-yl)methanone, and its derivatives, illustrating the effect of substituents. These calculations are typically performed using DFT with a basis set like 6-31G(d).

| Compound | Dipole Moment (μ) in Debye | Average Polarizability (α) in a.u. |

| (4-methylphenyl)(4-methylpiperidin-1-yl)methanone | 4.35 | 197.8 |

| Substituted Derivative (with -CN) | 7.89 | 213.4 |

| Substituted Derivative (with -NO2) | 8.54 | 214.7 |

This table is interactive. Data is illustrative and based on findings for structurally related molecules to demonstrate computational trends. dntb.gov.ua

The core of a material's NLO response is described by the hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, such as second-harmonic generation (SHG), while the second hyperpolarizability (γ) relates to third-order effects. rsc.org Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are crucial for predicting these values. jmcs.org.mx

The magnitude of β is highly sensitive to molecular structure, particularly the degree of intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-conjugated system. nih.govekb.eg For this compound, the tolyl group serves as the donor and the propynone system as the acceptor. Theoretical calculations on similar chalcones have shown that the first hyperpolarizability can be significantly larger than that of standard NLO materials like urea. nih.gov For example, the calculated first hyperpolarizability for (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was found to be over 60 times that of urea. nih.gov

Second-order hyperpolarizability (γ) is relevant for third-order NLO processes. Studies on various organic molecules show that extending the conjugation length and enhancing the donor-acceptor strength can dramatically increase the γ value. nih.govnih.gov

The following table presents typical calculated hyperpolarizability values for representative NLO chromophores, demonstrating the range of values obtained through computational studies.

| Parameter | Representative Value (a.u.) | Computational Method |

| First Hyperpolarizability (β) | 10³ - 10⁵ | DFT (e.g., B3LYP) |

| Second Hyperpolarizability (γ) | 10⁴ - 10⁶ | TD-DFT / CAM-B3LYP |

This table is interactive and provides a general range of values seen in computational NLO studies of organic molecules. nih.govresearchgate.net

Computational studies are instrumental in establishing design principles for new molecules with superior NLO properties. nih.govresearchgate.net Key strategies that have been computationally validated include:

Enhancing Donor-Acceptor Strength: Introducing strong electron-donating groups (like -N(CH₃)₂, -OCH₃) on the phenyl ring and/or strong electron-withdrawing groups within the π-system can increase intramolecular charge transfer, thereby boosting the first hyperpolarizability (β). jmcs.org.mxthesciencepublishers.com

Extending π-Conjugation: Increasing the length of the conjugated bridge connecting the donor and acceptor groups generally leads to a significant enhancement of both first and second hyperpolarizabilities. nih.govnih.gov This is because a longer path for electron delocalization results in a smaller energy gap between the ground and excited states. nih.gov

Structural Modification: The planarity and rigidity of the molecular structure play a crucial role. nih.gov A more planar structure facilitates better π-orbital overlap and charge transfer. The introduction of different π-linkers (e.g., thiophene (B33073) instead of benzene) can also modulate the NLO response. bohrium.com

A-π-D-π-A and D-A-D Architectures: For third-order NLO materials, symmetric molecules with acceptor-donor-acceptor (A-D-A) or donor-acceptor-donor (D-A-D) motifs have been shown through calculations to exhibit large second hyperpolarizabilities (γ). nih.gov

These principles, derived from systematic computational investigations on various classes of organic molecules, provide a clear roadmap for the rational design of novel alkynone-based NLO materials.

Mechanistic Insights through Computational Modeling

DFT calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and determining the energetic profiles of reaction pathways. rsc.org

Alkynones are versatile substrates in organic synthesis, undergoing reactions like Michael additions, cycloadditions, and hydrometalations. rsc.orgmasterorganicchemistry.com Computational modeling can map out the entire reaction coordinate for these transformations.

A prime example is the Michael addition of a nucleophile to the activated alkyne. acs.orgfiu.edu DFT studies on the reaction of alkynones with nucleophiles, such as lactones catalyzed by a chiral metal complex, have detailed the complete catalytic cycle. researchgate.net These studies identify a two-step mechanism where the formation of the carbon-carbon bond is the rate-determining and chirality-controlling step. researchgate.net The calculations reveal the precise three-dimensional geometry of the transition state, showing how the catalyst, substrate, and nucleophile interact to favor the formation of one enantiomer over the other. researchgate.net The steric hindrance from substituents on the catalyst and substrate is often found to be the key factor controlling stereoselectivity. researchgate.net

Similarly, in reactions like alkyne haloboration, computational studies have shown that different pathways can be operative. nih.gov For example, a bimolecular reaction may proceed through a single four-center transition state, while a reaction involving a halide anion can proceed through a two-step sequence involving a distinct intermediate. nih.gov The structures of these transition states are located on the potential energy surface as first-order saddle points, and their identity is confirmed by vibrational frequency analysis, which shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Beyond identifying the reaction pathway, computational chemistry provides quantitative data on the kinetics and thermodynamics of a reaction. mdpi.comresearchgate.net The Gibbs free energy (ΔG) of reactants, transition states, and products are calculated to construct a reaction energy profile.

Kinetic Control vs. Thermodynamic Control: The activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower barrier corresponds to a faster reaction. In many reactions involving alkynones, multiple products can be formed via different pathways. nih.gov Computational analysis can determine whether a reaction is under kinetic or thermodynamic control.

The kinetic product is formed via the pathway with the lowest activation energy barrier and is favored at lower temperatures or shorter reaction times. rogue-scholar.org

The thermodynamic product is the most stable product (lowest Gibbs free energy) and is favored at higher temperatures or longer reaction times, allowing for equilibrium to be reached. nih.gov

Computational studies on the addition of thiols to activated alkynes have explored the kinetic feasibility of single versus double addition, which is crucial for applications in bioconjugation. acs.org These studies calculate the energy barriers for both the first and second addition, explaining why the second addition is often significantly slower. acs.org

The following table illustrates a simplified, hypothetical energy profile for a reaction with competing kinetic and thermodynamic pathways, as can be determined by DFT calculations.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.0 (leads to Kinetic Product) |

| Kinetic Product | -5.0 |

| Transition State 2 (TS2) | +20.0 (leads to Thermodynamic Product) |

| Thermodynamic Product | -10.0 |

This interactive table shows that the kinetic product forms faster (lower barrier via TS1), but the thermodynamic product is more stable. mdpi.comrogue-scholar.org

Such analyses are vital for understanding experimental observations and for optimizing reaction conditions to achieve the desired product selectivity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Methylphenyl)prop-2-yn-1-one, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-methylbenzene and propargyl acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions must be anhydrous, with temperature controlled between 0–5°C to avoid electrophilic over-substitution on the aromatic ring. Kinetic studies suggest using stoichiometric ratios of reagents and slow addition of the acyl chloride to minimize dimerization or polymerization of the alkyne moiety .

Q. How can NMR spectroscopy be employed to confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR analysis should reveal a singlet for the acetyl proton (δ ~3.2 ppm) and aromatic protons (δ ~7.2–7.8 ppm). The alkyne proton typically appears as a sharp singlet (δ ~2.8–3.0 ppm). ¹³C NMR will show peaks for the carbonyl carbon (δ ~190–200 ppm) and sp-hybridized carbons (δ ~75–85 ppm). Discrepancies in splitting patterns may indicate impurities or incomplete acylation, necessitating column purification (silica gel, hexane/EtOAc) .

Q. What crystallographic techniques are recommended for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualization to analyze bond lengths, angles, and packing motifs. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are common in similar chalcones, enabling assessment of nonlinear optical (NLO) properties .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic and optical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer capabilities. Polarizability and hyperpolarizability values computed via Gaussian or ORCA software correlate with experimental NLO behavior. Compare results with UV-Vis spectra (λmax ~300–350 nm) to validate intramolecular charge transfer .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline derivatives of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings). Pair SC-XRD data with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking). Thermal ellipsoid plots from SHELXL refinement reveal anisotropic displacement parameters critical for assessing crystal stability .

Q. How does the propynone moiety influence reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The electron-deficient triple bond facilitates Sonogashira coupling with aryl halides (Pd/Cu catalysis) to extend π-conjugation. In [2+2] cycloadditions with alkenes, UV irradiation under inert conditions yields cyclobutane derivatives. Monitor reaction progress via TLC and GC-MS, optimizing solvent polarity (e.g., THF vs. DMF) to control regioselectivity .

Q. What mechanistic insights explain the compound’s role as a precursor in bioactive molecule synthesis?

- Methodological Answer : The acetylene group serves as a dienophile in Diels-Alder reactions to form six-membered heterocycles (e.g., pyridines). Nucleophilic attack at the carbonyl carbon by amines (e.g., morpholine derivatives) generates enaminones, intermediates in anticancer or antimicrobial agent synthesis. Kinetic isotope effects (KIE) and Hammett plots elucidate substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。